molecular formula C21H19N5OS2 B14965798 N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B14965798
M. Wt: 421.5 g/mol
InChI Key: RPMFCIVBQUZGQP-UHFFFAOYSA-N
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Description

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that features a quinazoline and thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions. The starting materials often include phenethylamine, thiosemicarbazide, and various substituted benzaldehydes. The reaction conditions usually involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may inhibit certain enzymes, while the thiazole ring could interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydroquinazolin-4-one derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Thiazole-based compounds: These compounds have a thiazole ring and are known for their antimicrobial properties.

Uniqueness

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is unique due to the combination of both quinazoline and thiazole moieties in a single molecule, which may result in synergistic effects and enhanced biological activity compared to its individual components.

Properties

Molecular Formula

C21H19N5OS2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28)

InChI Key

RPMFCIVBQUZGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

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